molecular formula C20H26N4O B5538324 3-isobutyl-1-methyl-N-[2-(7-methyl-1H-indol-3-yl)ethyl]-1H-pyrazole-5-carboxamide

3-isobutyl-1-methyl-N-[2-(7-methyl-1H-indol-3-yl)ethyl]-1H-pyrazole-5-carboxamide

Cat. No. B5538324
M. Wt: 338.4 g/mol
InChI Key: KOKBZCAGFYGNFA-UHFFFAOYSA-N
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Description

The compound belongs to the class of pyrazole derivatives, a group of compounds known for a wide range of biological and chemical properties.

Synthesis Analysis

  • The synthesis of pyrazole derivatives often involves a multi-step process, incorporating elements like isoxazole carboxamides and pyrazole carboxylates. For instance, Martins et al. (2002) reported the one-pot synthesis of 3-methylisoxazole-5-carboxamides, which could potentially relate to similar methods used for synthesizing our target compound (Martins et al., 2002).

Molecular Structure Analysis

  • Pyrazole derivatives like our compound often exhibit complex molecular structures. For example, Kumara et al. (2018) characterized a novel pyrazole derivative, revealing a complex crystal and molecular structure stabilized by intermolecular hydrogen bonds (Kumara et al., 2018).

Chemical Reactions and Properties

  • Pyrazole derivatives can undergo various chemical reactions, forming different isomers and by-products. McLaughlin et al. (2016) discussed the synthesis of pyrazole-5-carboxamide isomers, highlighting the complexity of reactions involving such compounds (McLaughlin et al., 2016).

Physical Properties Analysis

  • The physical properties of pyrazole derivatives can vary significantly. Kumara et al. (2018) noted the thermally stable nature of a related pyrazole compound, which could be a relevant point for our compound (Kumara et al., 2018).

Scientific Research Applications

Synthesis and Structural Diversity

Research has demonstrated innovative synthetic pathways and the structural diversity of pyrazole derivatives. For instance, García-López, Herranz, and Alonso (1979) detailed the synthesis of bromomethylpyrazole nucleosides displaying significant cytostatic activity against HeLa cell cultures, illustrating the compound's potential in medicinal chemistry applications (García-López, Herranz, & Alonso, 1979). Martins et al. (2002) explored the one-pot synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles, highlighting the structural diversity achievable through innovative synthetic strategies (Martins et al., 2002).

Coordination Chemistry

Cheng et al. (2017) reported on d^10 metal coordination polymers constructed from new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, showcasing the application of pyrazole derivatives in the design of coordination polymers with potential applications in material science and catalysis (Cheng et al., 2017).

Medicinal Chemistry

Hassan et al. (2014) and Hassan et al. (2021) demonstrated the synthesis, characterization, and cytotoxicity of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, presenting their potential as anticancer agents with significant efficacy against various cancer cell lines, underscoring the compound's relevance in developing novel anticancer therapies (Hassan et al., 2014); (Hassan et al., 2021).

Agrochemistry

In the realm of agrochemicals, Zhao et al. (2017) explored novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives for their nematocidal activity, presenting a promising avenue for the development of new agrochemical agents targeting nematodes (Zhao et al., 2017).

properties

IUPAC Name

2-methyl-N-[2-(7-methyl-1H-indol-3-yl)ethyl]-5-(2-methylpropyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-13(2)10-16-11-18(24(4)23-16)20(25)21-9-8-15-12-22-19-14(3)6-5-7-17(15)19/h5-7,11-13,22H,8-10H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKBZCAGFYGNFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)CCNC(=O)C3=CC(=NN3C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-isobutyl-1-methyl-N-[2-(7-methyl-1H-indol-3-yl)ethyl]-1H-pyrazole-5-carboxamide

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